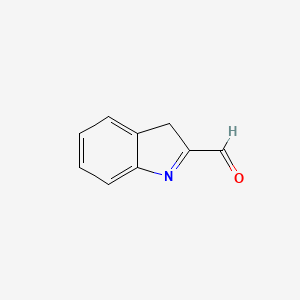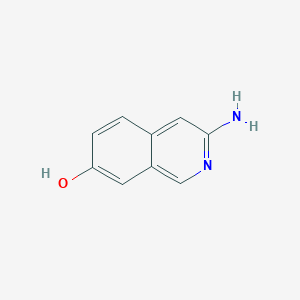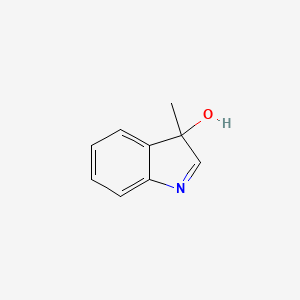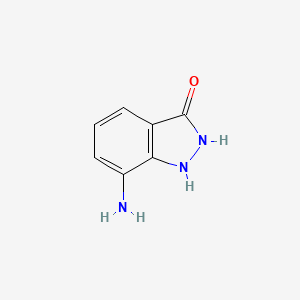![molecular formula C10H14O B15072465 Spiro[4.5]dec-9-EN-7-one CAS No. 402857-87-8](/img/structure/B15072465.png)
Spiro[4.5]dec-9-EN-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[4.5]dec-9-EN-7-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of the spiro[4.5]decane family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.5]dec-9-EN-7-one typically involves the cyclization of appropriate precursors. One common method is the dialkylation of an activated carbon center using dihalides or dilithio reagents . Another approach involves the pinacol-pinacolone rearrangement, which is employed in the preparation of spiro[4.5]decane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[4.5]dec-9-EN-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols .
Aplicaciones Científicas De Investigación
Spiro[4.5]dec-9-EN-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a template for the synthesis of other spirocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It is used in the synthesis of materials with unique properties.
Mecanismo De Acción
The mechanism of action of spiro[4.5]dec-9-EN-7-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the particular application and target .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]dec-8-en-7-one: Another spirocyclic compound with similar structural features.
Spiro[5.5]undecane: A spirocyclic compound with a larger ring system.
Uniqueness
Spiro[4.5]dec-9-EN-7-one is unique due to its specific ring structure and the types of reactions it can undergo. Its versatility in chemical reactions and applications in various fields make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
402857-87-8 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
spiro[4.5]dec-9-en-7-one |
InChI |
InChI=1S/C10H14O/c11-9-4-3-7-10(8-9)5-1-2-6-10/h3,7H,1-2,4-6,8H2 |
Clave InChI |
DVRCSPMPHJUHJP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC(=O)CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)





![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)
![7-Methoxy-1H-imidazo[4,5-C]pyridine](/img/structure/B15072441.png)


![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)
![Pyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B15072466.png)

